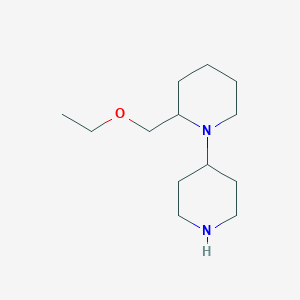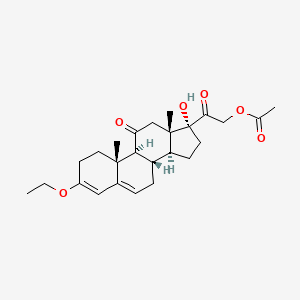![molecular formula C17H28N2O3 B15293459 [S-(R*,R*)]-2-[1-ethyl-2-(phenylmethoxy)propyl]-1,1-dimethylethyl Ester Hydrazinecarboxylic Acid CAS No. 184177-88-6](/img/structure/B15293459.png)
[S-(R*,R*)]-2-[1-ethyl-2-(phenylmethoxy)propyl]-1,1-dimethylethyl Ester Hydrazinecarboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[S-(R*,R*)]-2-[1-ethyl-2-(phenylmethoxy)propyl]-1,1-dimethylethyl Ester Hydrazinecarboxylic Acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include an ester group, a hydrazinecarboxylic acid moiety, and a phenylmethoxy substituent. These structural elements contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [S-(R*,R*)]-2-[1-ethyl-2-(phenylmethoxy)propyl]-1,1-dimethylethyl Ester Hydrazinecarboxylic Acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the ester group: This step involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to form the ester linkage.
Introduction of the hydrazinecarboxylic acid moiety: This step involves the reaction of the ester intermediate with hydrazine or a hydrazine derivative under controlled conditions to introduce the hydrazinecarboxylic acid group.
Addition of the phenylmethoxy substituent: This step involves the reaction of the intermediate with a phenylmethoxy compound, such as benzyl alcohol, in the presence of a suitable catalyst to introduce the phenylmethoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to achieve the desired product quality.
化学反応の分析
Types of Reactions
[S-(R*,R*)]-2-[1-ethyl-2-(phenylmethoxy)propyl]-1,1-dimethylethyl Ester Hydrazinecarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted products with new functional groups replacing the original substituents.
科学的研究の応用
[S-(R*,R*)]-2-[1-ethyl-2-(phenylmethoxy)propyl]-1,1-dimethylethyl Ester Hydrazinecarboxylic Acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of [S-(R*,R*)]-2-[1-ethyl-2-(phenylmethoxy)propyl]-1,1-dimethylethyl Ester Hydrazinecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their catalytic function.
Receptor Binding: The compound may bind to specific receptors on the cell surface or within the cell, modulating their activity and triggering downstream signaling pathways.
DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function.
類似化合物との比較
[S-(R*,R*)]-2-[1-ethyl-2-(phenylmethoxy)propyl]-1,1-dimethylethyl Ester Hydrazinecarboxylic Acid can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
- [S-(R,R)]-2-[1-ethyl-2-(phenylmethoxy)propyl]-1,1-dimethylethyl Ester Hydrazinecarboxylic Acid analogs**: Compounds with similar structural features but different substituents or functional groups.
Hydrazinecarboxylic acid derivatives: Compounds containing the hydrazinecarboxylic acid moiety with different ester or substituent groups.
Phenylmethoxy-substituted compounds: Compounds with the phenylmethoxy group attached to different core structures.
特性
CAS番号 |
184177-88-6 |
|---|---|
分子式 |
C17H28N2O3 |
分子量 |
308.4 g/mol |
IUPAC名 |
tert-butyl N-[[(2S,3S)-2-phenylmethoxypentan-3-yl]amino]carbamate |
InChI |
InChI=1S/C17H28N2O3/c1-6-15(18-19-16(20)22-17(3,4)5)13(2)21-12-14-10-8-7-9-11-14/h7-11,13,15,18H,6,12H2,1-5H3,(H,19,20)/t13-,15-/m0/s1 |
InChIキー |
IJLZRIHVBSTUSD-ZFWWWQNUSA-N |
異性体SMILES |
CC[C@@H]([C@H](C)OCC1=CC=CC=C1)NNC(=O)OC(C)(C)C |
正規SMILES |
CCC(C(C)OCC1=CC=CC=C1)NNC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


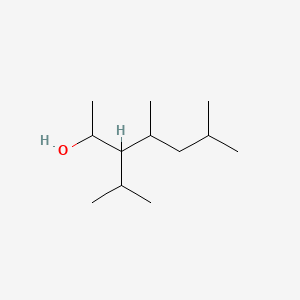
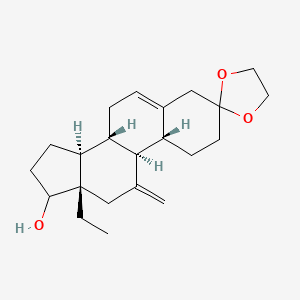
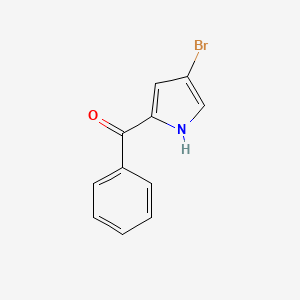
![N-[9-[(2S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15293394.png)
![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride](/img/structure/B15293404.png)
![(S)-2-[(1,1'-Biphenyl)-2-yloxy]propanoic Acid](/img/structure/B15293406.png)
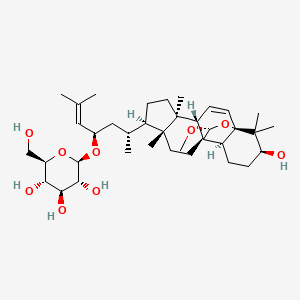
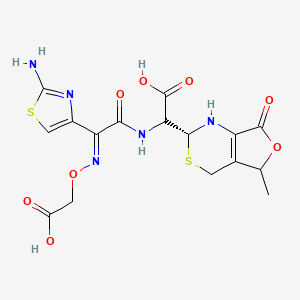

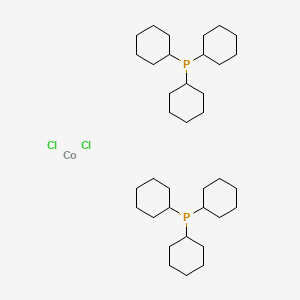
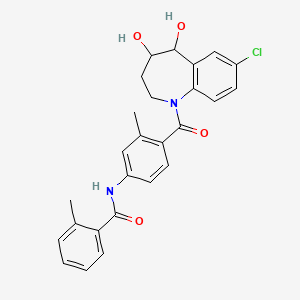
![1-[(5-Bromothiophen-3-yl)methyl]pyrrolidine](/img/structure/B15293439.png)
